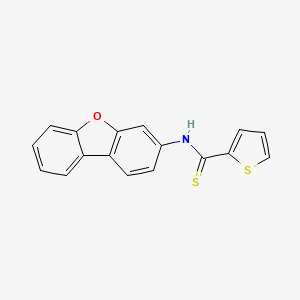silane CAS No. 184292-23-7](/img/structure/B14265414.png)
[(6-Bromohexyl)oxy](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromohexyl)oxysilane is an organosilicon compound with the molecular formula C12H27BrOSi. It is commonly used in organic synthesis as a reagent to introduce silicon-based functional groups. The compound is characterized by its clear, colorless liquid appearance and its ability to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (6-Bromohexyl)oxysilane typically involves the following steps:
Reaction of Hexanol and Hydrochloric Acid: Hexanol reacts with hydrochloric acid to form hexyloxy chloride.
Formation of (6-Bromohexyloxy)-hexane: Hexyloxy chloride is then reacted with stannous bromide to produce (6-Bromohexyloxy)-hexane.
Final Product Formation: (6-Bromohexyloxy)-hexane is reacted with dimethyl tert-butylchlorosilane to yield (6-Bromohexyl)oxysilane.
Industrial Production Methods
Industrial production of (6-Bromohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromohexyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrosilylation Reactions: The silicon-hydrogen bond in the compound can react with alkenes or alkynes to form silyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions produce silyl ethers.
Wissenschaftliche Forschungsanwendungen
(6-Bromohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-based functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of (6-Bromohexyl)oxysilane involves its ability to form stable silicon-based functional groups. These groups can interact with various molecular targets and pathways, facilitating the modification of organic molecules. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can participate in hydrosilylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains a silicon-hydrogen bond but lacks the bromohexyl group.
Uniqueness
(6-Bromohexyl)oxysilane is unique due to its combination of a bromohexyl group and a triethylsilane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
184292-23-7 |
|---|---|
Molekularformel |
C12H27BrOSi |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
6-bromohexoxy(triethyl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-4-15(5-2,6-3)14-12-10-8-7-9-11-13/h4-12H2,1-3H3 |
InChI-Schlüssel |
BUWUWSKGZJGSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
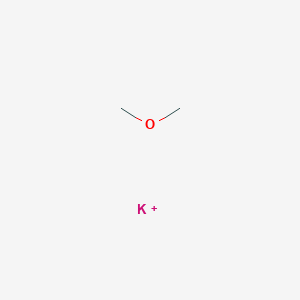
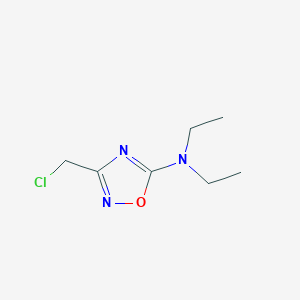
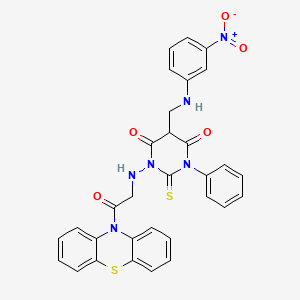

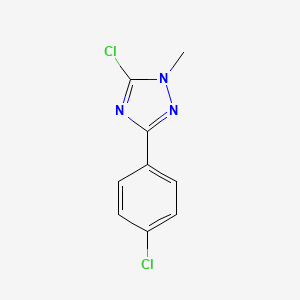
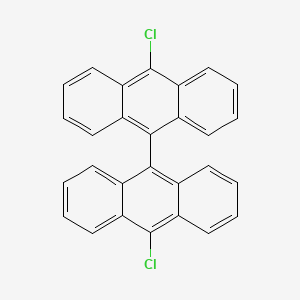
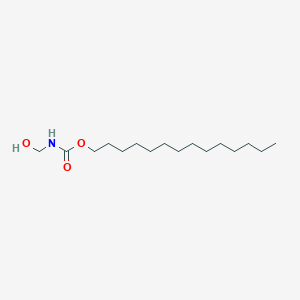
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
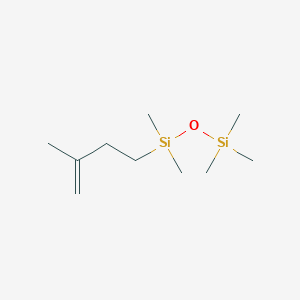
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
